molecular formula C10H11FO3 B1447821 4-Fluoro-2-propoxybenzoic acid CAS No. 1378666-16-0

4-Fluoro-2-propoxybenzoic acid

Cat. No. B1447821
CAS RN: 1378666-16-0
M. Wt: 198.19 g/mol
InChI Key: QMFDSPJDRIJIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluoro-2-propoxybenzoic acid” is an organic compound with the molecular weight of 198.19 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-propoxybenzoic acid” can be represented by the InChI code: 1S/C10H11FO3/c1-2-5-14-9-6-7 (11)3-4-8 (9)10 (12)13/h3-4,6H,2,5H2,1H3, (H,12,13) .

It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Photoresponsive Behaviour and UV Stability

Fluorinated liquid crystals, such as those studied by Praveen and Ojha (2012), demonstrate photoresponsive behaviour and enhanced UV stability due to their electronic transitions and spectral shifts in the UV-visible region. This suggests that 4-Fluoro-2-propoxybenzoic acid could potentially be used in the development of advanced materials with specific optical properties, including applications in displays and photovoltaic devices (Praveen & Ojha, 2012).

Molecular Ordering and Liquid Crystals

The molecular ordering of fluorinated mesogens, as discussed by Ojha and Pisipati (2003), provides insights into the potential use of 4-Fluoro-2-propoxybenzoic acid in the field of liquid crystals for displays and sensor technologies. The detailed computational analysis of their molecular ordering highlights the potential of fluorinated compounds in creating materials with customizable optical and electronic properties (Ojha & Pisipati, 2003).

Biodegradation

Research on the biodegradation of fluorobenzoates by specific bacterial strains, such as Sphingomonas sp., indicates a potential environmental application for managing fluorinated pollutants. The ability of these bacteria to use fluorobenzoates as a carbon source could be leveraged in bioremediation strategies to address pollution from fluorinated compounds (Boersma et al., 2004).

Electrochemical Interactions

The interaction of 4-Fluoro benzoic acid with CuCl2, as investigated through cyclic voltammetry, reveals the compound's potential in electrochemical applications, such as the development of sensors and batteries. The study provides insights into the redox behavior of copper ions in the presence of fluorobenzoic acids, which could be crucial for designing new electrochemical systems (Gomaa et al., 2020).

Safety and Hazards

The safety information for “4-Fluoro-2-propoxybenzoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-fluoro-2-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFDSPJDRIJIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-n-propoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-propoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-propoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-propoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-propoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-propoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-propoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.